2-Methoxypyridine-4-carboxamidine

Enzyme Inhibition IMPDH2 Drug Discovery

2-Methoxypyridine-4-carboxamidine (CAS: 1016720-13-0) is a heterocyclic organic compound belonging to the pyridine carboxamidine class. It features a pyridine ring with a methoxy substituent at the 2-position and a carboxamidine group at the 4-position.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
Cat. No. B12075451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxypyridine-4-carboxamidine
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESCOC1=NC=CC(=C1)C(=N)N
InChIInChI=1S/C7H9N3O/c1-11-6-4-5(7(8)9)2-3-10-6/h2-4H,1H3,(H3,8,9)
InChIKeyKUJROJBFTGOJSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxypyridine-4-carboxamidine: A Pyridine Carboxamidine Building Block for Pharmaceutical Research and Synthesis Procurement


2-Methoxypyridine-4-carboxamidine (CAS: 1016720-13-0) is a heterocyclic organic compound belonging to the pyridine carboxamidine class. It features a pyridine ring with a methoxy substituent at the 2-position and a carboxamidine group at the 4-position [1]. This compound is recognized for its role as a versatile intermediate in the synthesis of various biologically active molecules and as a ligand in coordination chemistry .

Why Generic Pyridine Substitution is Inadequate for 2-Methoxypyridine-4-carboxamidine in Research and Development


Generic substitution of 2-Methoxypyridine-4-carboxamidine with other pyridine carboxamidines or carboxamides is not straightforward due to the compound's unique substitution pattern. The specific placement of the methoxy and carboxamidine groups dictates its electronic properties, binding affinities, and reactivity in subsequent synthetic steps [1]. The quantitative data below demonstrates that even closely related analogs can exhibit significantly different activity profiles, underscoring the need for compound-specific procurement to ensure experimental reproducibility and to meet specific research objectives [2].

Quantitative Differentiation Guide for 2-Methoxypyridine-4-carboxamidine: Direct Comparisons for Informed Scientific Selection


Inosine-5'-monophosphate Dehydrogenase 2 (IMPDH2) Inhibition: 2-Methoxypyridine-4-carboxamidine vs. Pyridine-4-carboxamidine

2-Methoxypyridine-4-carboxamidine demonstrates measurable inhibitory activity against Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), an enzyme target for antiviral and immunosuppressive therapies. A direct binding assay reveals a Ki value of 440 nM for the inhibition towards the NMD substrate of IMPDH2 [1]. In contrast, the unsubstituted analog, pyridine-4-carboxamidine, lacks this specific methoxy group and does not show comparable activity in the same assay context, underscoring the functional importance of the 2-methoxy substitution for this target interaction .

Enzyme Inhibition IMPDH2 Drug Discovery

Phosphodiesterase 4 (PDE4) Inhibition: Comparative Potency of 2-Methoxypyridine-4-carboxamidine and a Structurally Related Derivative

While 2-Methoxypyridine-4-carboxamidine is a versatile building block, a related 2-methoxypyridine derivative (N-[4-(([2-(dibutylamino)ethyl][(4-pentylphenyl)carbonyl]amino)methyl)phenyl]-2-methoxypyridine-4-carboxamide) exhibits potent PDE4 inhibition with an IC50 of 154 nM [1]. This activity profile, from a compound sharing the 2-methoxypyridine-4-carboxamide core, suggests that 2-Methoxypyridine-4-carboxamidine can serve as a critical intermediate for generating potent PDE4 inhibitors, a target for chronic obstructive pulmonary disease (COPD) and asthma [2]. In comparison, simpler pyridine-4-carboxamidine derivatives lack the tailored substitution to achieve this level of potency, highlighting the value of the 2-methoxy-4-carboxamidine scaffold for medicinal chemistry optimization [3].

PDE4 Inflammation Respiratory Disease

Cellular PDE4 Inhibition: 2-Methoxypyridine-4-carboxamidine Derivative Demonstrates Sub-Micromolar Potency in Human U937 Cells

A derivative within the 2-methoxypyridine-4-carboxamidine chemical space, designated CHEMBL1097709, has been evaluated for its ability to inhibit phosphodiesterase 4 (PDE4) in human U937 cells. The compound exhibited an IC50 value of 72 nM, measured via an electrochemiluminescence-based immunoassay after a 30-minute incubation [1]. This cellular potency is a significant improvement over many unsubstituted pyridine carboxamidine analogs, which often fail to penetrate cells or maintain activity in a complex biological environment [2]. The data underscores the value of the 2-methoxypyridine-4-carboxamidine core for developing cell-active PDE4 inhibitors.

PDE4 Cellular Assay Inflammation

Key Research and Industrial Applications of 2-Methoxypyridine-4-carboxamidine Based on Quantifiable Differentiation


Antiviral and Immunosuppressive Drug Discovery: Targeting IMPDH2

2-Methoxypyridine-4-carboxamidine is a validated starting material for synthesizing IMPDH2 inhibitors. Its demonstrated Ki of 440 nM against IMPDH2 [1] supports its use in medicinal chemistry programs focused on developing novel antiviral (e.g., against hepatitis C, respiratory syncytial virus) or immunosuppressive therapies. Procuring this specific compound, rather than a generic pyridine carboxamidine, ensures the essential 2-methoxy substitution is present for target engagement.

Respiratory Disease Drug Development: PDE4 Inhibitor Optimization

Derivatives of 2-Methoxypyridine-4-carboxamidine exhibit potent PDE4 inhibition, with an IC50 as low as 72 nM in cellular assays [2]. This makes the compound a critical intermediate for research into chronic obstructive pulmonary disease (COPD), asthma, and other inflammatory respiratory conditions. Its procurement is justified for teams optimizing PDE4 inhibitor potency, selectivity, and cellular activity.

Coordination Chemistry and Catalyst Development

The carboxamidine group in 2-Methoxypyridine-4-carboxamidine is an effective ligand for transition metals, enabling the synthesis of novel coordination complexes . These complexes have potential applications in catalysis, materials science, and bioinorganic chemistry. The specific electronic and steric properties conferred by the 2-methoxy group can influence complex stability and reactivity, providing a unique advantage over simpler pyridine-4-carboxamidine ligands [3].

Technical Documentation Hub

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